8-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
8-Methyl-2-phenylimidazo[1,2-a]pyridine (MePhIP) is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that is formed during the cooking of meat, especially when it is grilled or barbecued. MePhIP has been found to be present in various types of cooked meat, including beef, pork, and chicken.
Scientific Research Applications
Antiviral Applications
8-Methyl-2-phenylimidazo[1,2-a]pyridine compounds have shown promising results in antiviral research. Their ability to inhibit viral replication makes them valuable in the development of treatments for various viral infections .
Antiulcer Activity
Research indicates that these compounds can be effective in treating ulcers. They work by targeting and inhibiting the biological pathways that lead to ulcer formation, offering a potential therapeutic avenue for patients suffering from this condition .
Antibacterial Properties
The antibacterial properties of 8-Methyl-2-phenylimidazo[1,2-a]pyridine make it a candidate for the development of new antibiotics. Its mechanism of action includes disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .
Anticancer Potential
Studies have explored the use of these compounds as anticancer agents. They may work by interfering with cancer cell signaling pathways or inducing apoptosis in malignant cells .
Antifungal Uses
The antifungal activity of 8-Methyl-2-phenylimidazo[1,2-a]pyridine is another area of interest. These compounds could lead to the creation of new antifungal medications, particularly for resistant strains of fungi .
Antituberculosis Effect
Given the global challenge of tuberculosis, the antituberculosis properties of these compounds are significant. They could contribute to the development of more effective treatments against various strains of Mycobacterium tuberculosis .
Cyclin-Dependent Kinase Inhibition
As cyclin-dependent kinase inhibitors, these compounds have applications in cancer research, where they may inhibit the proliferation of cancer cells by affecting cell cycle regulation .
Calcium Channel Blocking
Calcium channel blockers have a wide range of applications, including the treatment of cardiovascular diseases. 8-Methyl-2-phenylimidazo[1,2-a]pyridine compounds could serve as a basis for developing new medications in this category .
Mechanism of Action
Target of Action
The primary target of 8-Methyl-2-phenylimidazo[1,2-a]pyridine, also known as PhIP, is the cytochrome P450 (P450s) enzyme . This enzyme plays a crucial role in the metabolic activation of PhIP .
Mode of Action
PhIP interacts with its target, the P450s enzyme, through a process known as metabolic activation . This interaction leads to changes in the enzyme’s activity, which in turn affects the metabolism of PhIP .
Biochemical Pathways
The interaction between PhIP and P450s triggers a series of biochemical reactions. These reactions involve hepatic N-oxidation , the circulation of activated metabolites via the bloodstream to extrahepatic tissues, and further activation . The end result of these reactions is the formation of dG-C8-PhIP , a DNA adduct .
Result of Action
The molecular and cellular effects of PhIP’s action are primarily seen in the formation of PhIP-DNA adducts . These adducts are formed when PhIP metabolites bind to DNA, potentially leading to mutations and, in some cases, cancer .
Action Environment
The action, efficacy, and stability of PhIP can be influenced by various environmental factors. For instance, the presence of other substances that can induce or inhibit P450s may affect the metabolic activation of PhIP . .
properties
IUPAC Name |
8-methyl-2-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-6-5-9-16-10-13(15-14(11)16)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYPXIUACURBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349756 | |
Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
885-89-2 | |
Record name | 8-methyl-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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